10-trans-Atorvastatin tert-Butyl Ester

Stereochemistry Atorvastatin Impurity Chiral Chromatography

10-trans-Atorvastatin tert-Butyl Ester is the (3S,5R)-trans stereoisomeric impurity mandated for atorvastatin QC. Its unique stereochemistry and chromatographic behavior are non-negotiable for system suitability, LOQ/LOD determination, and pharmacopeial compliance in ANDA/NDA submissions. Use as a certified reference standard to ensure accurate quantification and stability-indicating method validation.

Molecular Formula C37H43FN2O5
Molecular Weight 614.758
CAS No. 1217751-95-5
Cat. No. B565019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-trans-Atorvastatin tert-Butyl Ester
CAS1217751-95-5
Synonyms[R-(R*,S*)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid tert-Butyl Ester; 
Molecular FormulaC37H43FN2O5
Molecular Weight614.758
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1
InChIKeyGCPKKGVOCBYRML-IHLOFXLRSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-trans-Atorvastatin tert-Butyl Ester (CAS 1217751-95-5): An Essential Process-Related Impurity Standard for Atorvastatin Manufacturing


10-trans-Atorvastatin tert-Butyl Ester (CAS 1217751-95-5) is a stereoisomeric, process-related impurity of the cholesterol-lowering drug Atorvastatin [1]. It is formed during the synthesis of the drug substance, primarily via isomerization of the atorvastatin tert-butyl ester intermediate, and can also appear as a degradation product [1][2]. The compound's molecular formula is C37H43FN2O5 with a molecular weight of 614.75 g/mol . It is recognized by various regulatory bodies and is listed in pharmacopeias as a specified impurity, such as Atorvastatin Impurity 70 [1]. Its presence, even in trace amounts, can impact the potency, purity, and safety profile of the final drug product, making its accurate identification and quantification a critical component of pharmaceutical quality control and regulatory compliance [2].

The Analytical Risk of Substituting 10-trans-Atorvastatin tert-Butyl Ester with Other Atorvastatin Impurities


Generic substitution of 10-trans-Atorvastatin tert-Butyl Ester with other atorvastatin-related impurities in analytical procedures is not scientifically valid due to distinct stereochemistry, chromatographic behavior, and regulatory classification. Atorvastatin has a complex impurity profile with numerous possible diastereomers, regioisomers, and degradation products [1]. For instance, the target compound's (3S,5R)-trans configuration at the heptanoate chain is fundamentally different from the (3R,5R)-cis configuration of the primary EP Impurity N standard (CAS 134395-00-9) [2]. These stereochemical differences directly translate to different HPLC retention times and mass spectrometry fragmentation patterns, making them non-interchangeable for method development and system suitability testing. Relying on an incorrect or poorly characterized impurity standard can lead to false positives, inaccurate quantitation, and ultimately, the failure of a drug batch to meet pharmacopeial specifications, jeopardizing patient safety and regulatory approval [3].

Quantitative Differentiation Evidence for 10-trans-Atorvastatin tert-Butyl Ester (CAS 1217751-95-5)


Stereochemical Configuration: Differentiating (3S,5R)-Trans from (3R,5R)-Cis EP Impurity N

The primary basis for differentiating 10-trans-Atorvastatin tert-Butyl Ester is its specific (3S,5R) stereochemistry at the heptanoate chain [1]. This is in contrast to the more commonly referenced Atorvastatin EP Impurity N (CAS 134395-00-9), which has a (3R,5R) configuration [2]. This stereochemical difference makes the two compounds diastereomers, meaning they possess distinct physical and chemical properties and are separable by both achiral and chiral analytical methods [1].

Stereochemistry Atorvastatin Impurity Chiral Chromatography

Chromatographic Selectivity: Distinct Retention Time in Compendial HPLC Methods

In compendial HPLC methods used for atorvastatin purity testing, specified impurities like 10-trans-Atorvastatin tert-Butyl Ester are identified and quantified based on their relative retention time (RRT) against the atorvastatin peak [1]. This RRT is a critical system suitability parameter. While the exact RRT is method-specific, the compound's unique chromatographic behavior ensures it is resolved from other impurities like desfluoro-atorvastatin (DFAT) and diastereomer-atorvastatin (DSAT), which have been quantified at levels of 0.057-0.081% and 0.072-0.097%, respectively, in validated methods [2].

HPLC Relative Retention Time Pharmaceutical Analysis

Regulatory Classification: A Designated Pharmacopeial Impurity

10-trans-Atorvastatin tert-Butyl Ester is officially designated as Atorvastatin Impurity 70 in the European Pharmacopoeia (EP) . Its presence in the final drug substance is subject to strict limits defined by ICH Q3A guidelines, which typically require identification for impurities ≥ 0.10% and qualification for those ≥ 0.15% for a drug with a maximum daily dose ≤ 2g/day [1]. This is a key differentiator from non-specified or unknown impurities, which have higher thresholds for reporting.

Pharmaceutical Impurity Regulatory Compliance ICH Q3A

Primary Application Scenarios for 10-trans-Atorvastatin tert-Butyl Ester (CAS 1217751-95-5)


Analytical Method Development and Validation for Regulatory Submission

10-trans-Atorvastatin tert-Butyl Ester is procured as a high-purity reference standard to develop, validate, and transfer stability-indicating HPLC and LC-MS methods. Its unique stereochemistry and chromatographic behavior are used to establish system suitability criteria, including resolution from the API peak, and to determine the Limit of Quantitation (LOQ) and Limit of Detection (LOD) for this specific impurity in atorvastatin drug substance and finished products. This is a non-negotiable requirement for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1].

Batch Release and Stability Testing in Quality Control Laboratories

In QC environments, this compound is used as a calibrant or reference marker to quantify its levels in manufactured batches of atorvastatin. This ensures that each batch complies with the established pharmacopeial limits (e.g., ≤ 0.15% as per ICH Q3A for a qualified impurity). The quantitative data from these analyses are essential for the Certificate of Analysis (CoA) and for making batch release decisions . This application requires a well-characterized reference standard with a certified purity value to ensure accurate quantitation [2].

Forced Degradation Studies to Understand Atorvastatin Stability

This standard is used to identify and quantify the formation of 10-trans-Atorvastatin tert-Butyl Ester as a degradation product when atorvastatin is subjected to stress conditions (e.g., heat, humidity, acid/base hydrolysis, oxidation). By tracking the increase in this impurity over time and under various conditions, researchers can map out the drug's primary degradation pathways and establish appropriate storage conditions and shelf-life for the final product [3].

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